molecular formula C13H9Cl2FS B7996035 1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7996035
M. Wt: 287.2 g/mol
InChI Key: GLEWWENTACEXCE-UHFFFAOYSA-N
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Description

1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-chloro-2-methylbenzene with 3-chloro-4-fluorobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Chloro-2-fluoro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
  • 1-Chloro-4-fluorobenzene
  • 1-Chloro-2,4-difluorobenzene

Comparison: 1-Chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a sulfanylmethyl group. This combination of substituents imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. For instance, the presence of the sulfanylmethyl group can enhance the compound’s reactivity and potential biological activity compared to other chlorofluorobenzene derivatives.

Properties

IUPAC Name

2-chloro-4-[(2-chlorophenyl)methylsulfanyl]-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-11-4-2-1-3-9(11)8-17-10-5-6-13(16)12(15)7-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEWWENTACEXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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